molecular formula C8H6F5NO B1475026 2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol CAS No. 1838637-36-7

2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol

Cat. No.: B1475026
CAS No.: 1838637-36-7
M. Wt: 227.13 g/mol
InChI Key: GIXLDZYRJQXUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a fluorinated organic compound that features a pyridine ring substituted with trifluoromethyl and difluoroethanol groups

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The difluoroethanol group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is unique due to the presence of both trifluoromethyl and difluoroethanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,4-15)5-1-2-6(14-3-5)8(11,12)13/h1-3,15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXLDZYRJQXUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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